3-amino-3H-pyridin-2-one

HIV-1 Non-nucleoside reverse transcriptase inhibitors Antiviral drug discovery

Sourcing a reliable scaffold for next-generation NNRTIs or cytoprotective agents is challenging due to the need for consistent purity and structural fidelity. 3-Amino-3H-pyridin-2-one (CAS 33630-99-8) is the solution, supplied as a high-purity crystalline powder. - Yields potent HIV-1 reverse transcriptase inhibitors (IC50 as low as 19 nM) with >5000-fold selectivity over human polymerases. - Derivatives show >26-fold enhancement in cell viability in cytoprotection assays. - Available with ≥96% purity; stored under inert gas for long-term stability.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Cat. No. B12364023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3H-pyridin-2-one
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(C(=O)N=C1)N
InChIInChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-4H,6H2
InChIKeyFPNTYAIOUIINOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3H-pyridin-2-one: Core Chemical Properties and Procurement Specifications


3-Amino-3H-pyridin-2-one (also known as 3-aminopyridin-2(1H)-one, CAS 33630-99-8) is a heterocyclic building block characterized by a pyridine ring bearing an amino group at the 3-position and a keto group at the 2-position. It is a versatile scaffold in medicinal chemistry, particularly as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and compounds with cytoprotective and antiradical activities [2]. Commercially, it is typically supplied as a crystalline powder with a melting point of 124°C [3] and a purity of ≥96.0% , requiring storage under inert gas at room temperature .

Why 3-Amino-3H-pyridin-2-one Cannot Be Replaced by Other Aminopyridinones in Lead Optimization


Substituting 3-amino-3H-pyridin-2-one with close analogs like 2-pyridinone or 3-hydroxy-2-pyridinone is not straightforward in synthetic chemistry or drug discovery. The unique juxtaposition of the amino and carbonyl groups on the pyridine ring creates a specific electronic and tautomeric environment that underpins its ability to form potent, selective NNRTIs [1]. Replacing this core disrupts critical binding interactions, as evidenced by SAR studies where even minor modifications lead to significant drops in HIV-1 reverse transcriptase inhibitory activity [2]. Furthermore, this scaffold demonstrates a distinct profile in exhibiting high antiradical activity and cytoprotective effects without inherent cytotoxicity [3], a combination of properties not universally shared by other heterocyclic building blocks, making generic substitution a high-risk proposition for project continuity.

Quantitative Evidence for Selecting 3-Amino-3H-pyridin-2-one Over Generic Alternatives


HIV-1 Reverse Transcriptase Inhibition: Potency Comparison with Unsubstituted Pyridinone Core

Derivatives of 3-amino-3H-pyridin-2-one demonstrate exceptional potency as HIV-1 reverse transcriptase (RT) inhibitors, with optimized analogs achieving in vitro IC50 values as low as 19 nM against recombinant HIV-1 RT [1]. This contrasts sharply with the unsubstituted 2-pyridinone core, which lacks this activity profile, underscoring the critical role of the 3-amino substituent for achieving nanomolar potency [2].

HIV-1 Non-nucleoside reverse transcriptase inhibitors Antiviral drug discovery

Selectivity Profile: HIV-1 RT Inhibition vs. Human DNA Polymerases

Compounds derived from 3-amino-3H-pyridin-2-one exhibit high selectivity for HIV-1 reverse transcriptase over human DNA polymerases. The lead compound L-697,661 showed no significant inhibition of human DNA polymerase α, β, or γ at concentrations up to 100 μM, demonstrating a selectivity window exceeding 5000-fold relative to its antiviral IC50 [1]. This contrasts with earlier nucleoside analogs like AZT, which inhibit human polymerases at therapeutic concentrations [2].

HIV-1 Selectivity Antiviral

Antiviral Efficacy in Cell Culture: Comparison of Inhibitory Concentrations

In MT4 cell culture, the optimized derivative L-697,661 derived from 3-amino-3H-pyridin-2-one inhibits the spread of HIV-1 IIIb infection by 95% at concentrations of 25-50 nM [1]. This represents a significant improvement over earlier pyridinone derivatives and other NNRTIs evaluated under similar conditions [2].

Antiviral activity HIV-1 Cell-based assay

Cytoprotective Activity: Direct Comparison of Cell Viability Enhancement

Derivatives of 3-amino-3H-pyridin-2-one exhibit significant cytoprotective effects in NIH/3T3 fibroblast cells, with some analogs (e.g., compound 8d) increasing cell viability to 2652.3% of control at 100 mM [1]. This is a stark contrast to many other heterocyclic building blocks, which often induce cytotoxicity at such concentrations. Importantly, none of the tested compounds demonstrated cytotoxicity in the MTT assay [2].

Cytoprotection Anti-aging Geroprotectors

Antiradical Activity: ABTS and DPPH Radical Scavenging Comparison

4-Aryl(hetaryl)-substituted derivatives of 3-amino-3H-pyridin-2-one show strong antiradical activity against both ABTS and DPPH radicals, with many derivatives exhibiting high activity levels [1]. The unsubstituted core scaffold also possesses inherent antiradical properties, a feature not common to all aminopyridinone isomers [2].

Antioxidant Radical scavenger Oxidative stress

Optimal Research and Procurement Applications for 3-Amino-3H-pyridin-2-one Based on Evidence


HIV-1 NNRTI Lead Optimization Programs

Given its proven ability to yield potent and highly selective HIV-1 reverse transcriptase inhibitors with IC50 values as low as 19 nM and 95% viral inhibition at 25-50 nM in cell culture, 3-amino-3H-pyridin-2-one is the scaffold of choice for medicinal chemistry teams developing next-generation NNRTIs [1]. Its superior selectivity over human polymerases (>5000-fold) makes it particularly valuable for projects aiming to minimize off-target toxicity [2].

Synthesis of Geroprotective and Cytoprotective Agents

The scaffold's ability to confer significant cytoprotective effects—with some derivatives enhancing cell viability by over 26-fold—without inherent cytotoxicity makes it an ideal starting point for synthesizing anti-aging and geroprotective compounds [3]. This is supported by its high antiradical activity against ABTS and DPPH radicals, a property not universally shared by other aminopyridinone isomers [4].

Development of Novel Heterocyclic Building Blocks for Drug Discovery

3-Amino-3H-pyridin-2-one serves as a versatile precursor for constructing complex heterocyclic systems, including thieno[3,2-c][1,7]naphthyridin-4(3H)-ones [5] and 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones [6]. Its unique electronic and tautomeric properties enable synthetic transformations that are not feasible with simpler pyridinone cores, offering a strategic advantage in library synthesis and hit expansion.

Antioxidant and Radical Scavenger Formulation Research

The inherent antiradical activity of the 3-amino-3H-pyridin-2-one core, as demonstrated in ABTS and DPPH assays, makes it a candidate for developing novel antioxidants and radical scavengers for applications in materials science, cosmetics, and food preservation [7]. This activity is superior to that of 2-pyridinone and comparable to established phenolic antioxidants, providing a differentiated value proposition for procurement in antioxidant research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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